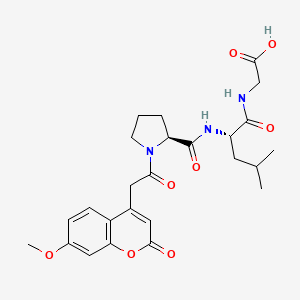
MOCAc-Pro-Leu-Gly
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a reference compound for MOCAc-type fluorescence-quenching substrates . This compound is known for its application in fluorescence-based assays, where it serves as a substrate for various proteolytic enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MOCAc-Pro-Leu-Gly involves the coupling of (7-Methoxycoumarin-4-yl)acetic acid with the tripeptide L-prolyl-L-leucylglycine. The reaction typically employs standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The coupling reagents used in these reactions include carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a coupling additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is typically purified using high-performance liquid chromatography (HPLC) and characterized by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
MOCAc-Pro-Leu-Gly undergoes various chemical reactions, including:
Fluorescence Quenching: The (7-Methoxycoumarin-4-yl)acetyl group exhibits fluorescence, which can be quenched by specific quenchers like 2,4-dinitrophenyl (Dnp) groups.
Common Reagents and Conditions
Fluorescence Quenching: The fluorescence quenching reaction involves the interaction of the MOCAc group with quenchers like Dnp under specific conditions, such as in the presence of a buffer solution at a defined pH.
Major Products Formed
The major products formed from the hydrolysis of this compound include the individual amino acids or smaller peptide fragments, depending on the specificity of the protease used .
Scientific Research Applications
MOCAc-Pro-Leu-Gly has a wide range of applications in scientific research, including:
Biochemistry: It is used as a substrate in enzyme kinetics studies to measure the activity of proteolytic enzymes.
Molecular Biology: The compound is employed in fluorescence-based assays to study protein-protein interactions and enzyme-substrate dynamics.
Industry: The compound finds applications in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The mechanism of action of MOCAc-Pro-Leu-Gly involves its role as a substrate for proteolytic enzymes. The (7-Methoxycoumarin-4-yl)acetyl group exhibits fluorescence, which is quenched when the peptide is intact. Upon cleavage by a protease, the fluorescence is restored, allowing for the quantification of enzyme activity . The molecular targets include various proteolytic enzymes, and the pathways involved are related to the enzymatic hydrolysis of peptide bonds .
Comparison with Similar Compounds
MOCAc-Pro-Leu-Gly can be compared with other similar compounds, such as:
This compound-Leu-A2pr(Dnp)-Ala-Arg-NH2: This compound is also a fluorescence-quenching substrate but includes additional amino acids and a Dnp quencher.
MOCAc-PLGL(Dpa)AR: Another similar compound used as a substrate for matrix metalloproteinases (MMPs), with a different peptide sequence and quenching group.
The uniqueness of this compound lies in its specific peptide sequence and the use of the (7-Methoxycoumarin-4-yl)acetyl group for fluorescence quenching, making it a valuable tool in various biochemical assays .
Properties
Molecular Formula |
C25H31N3O8 |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H31N3O8/c1-14(2)9-18(24(33)26-13-22(30)31)27-25(34)19-5-4-8-28(19)21(29)10-15-11-23(32)36-20-12-16(35-3)6-7-17(15)20/h6-7,11-12,14,18-19H,4-5,8-10,13H2,1-3H3,(H,26,33)(H,27,34)(H,30,31)/t18-,19-/m0/s1 |
InChI Key |
IIEDBZTWPBXMRN-OALUTQOASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12429737.png)
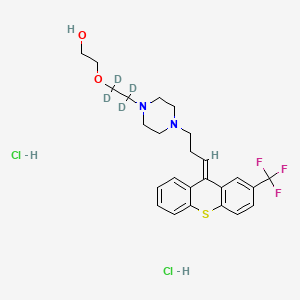
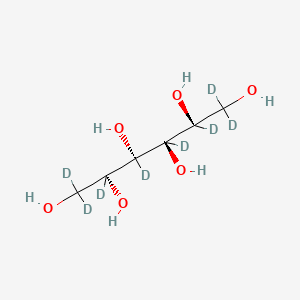
![4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one](/img/structure/B12429763.png)

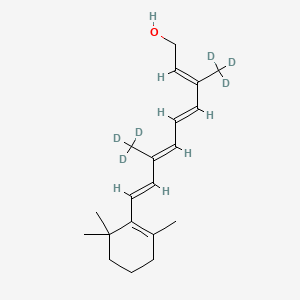
![(1S,3aS,5aR,7R,8S,9aR,9bR,11aR)-1-[(3R)-2,3-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-3a,7,8-trihydroxy-9a,11a-dimethyl-1H,2H,3H,5aH,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-5-one](/img/structure/B12429793.png)
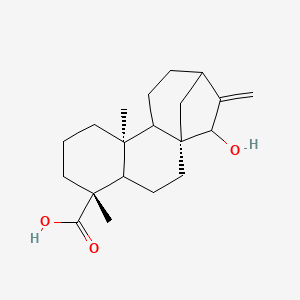
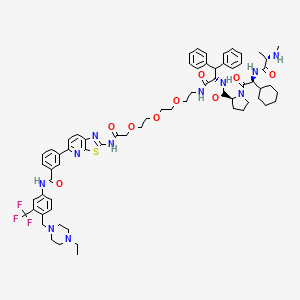
![5-[(1R,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B12429803.png)
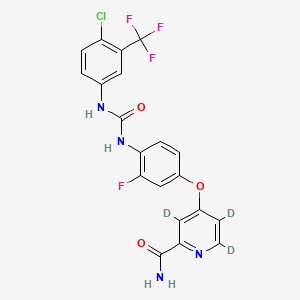
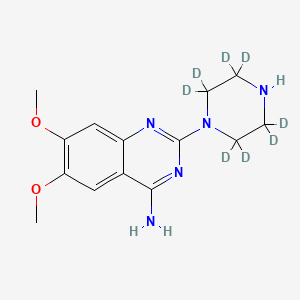

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12429817.png)
